1-propyl-1H-benzimidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

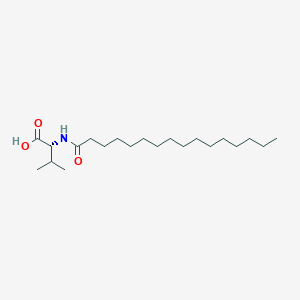

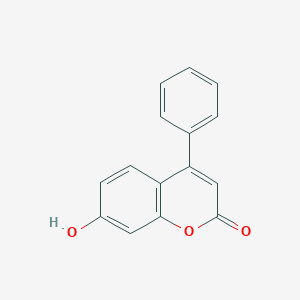

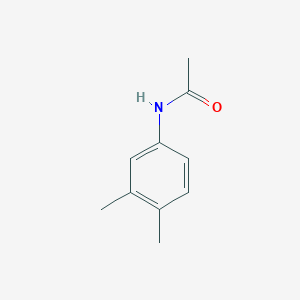

1-Propyl-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C10H12N2S . It has a molecular weight of 192.28 . The IUPAC name for this compound is 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, often involves the use of aromatic and heteroaromatic 2-nitroamines . A one-pot procedure can be used to convert these 2-nitroamines into bicyclic 2H-benzimidazoles . This process involves the use of formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .

Molecular Structure Analysis

The molecular structure of 1-propyl-1H-benzimidazole-2-thiol consists of a benzimidazole ring attached to a propyl group and a thiol group . The InChI code for this compound is 1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) .

Chemical Reactions Analysis

Benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .

Physical And Chemical Properties Analysis

1-Propyl-1H-benzimidazole-2-thiol is a solid at room temperature . The compound is stable under normal storage conditions .

科学的研究の応用

2. Corrosion Inhibitors

- Summary of Application: Benzimidazoles and their derivatives are used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys. They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Methods of Application: Benzimidazole derivatives are added in small amounts to a corrosive solution, where they decrease the rate of attack by the environment on metals . They protect the metal from corrosion by forming a film on the metal surface .

- Results: Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

3. Modulation of Tubulin Polymerization

- Summary of Application: Some benzimidazole derivatives have been found to modulate the polymerization of tubulin, a protein that is a major component of microtubules in cells .

- Methods of Application: The ability of the compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring at 340 nm .

- Results: The specific results of this study were not provided in the source .

4. Anticancer Activity

5. Antimicrobial Activity

Safety And Hazards

将来の方向性

The future directions for research on 1-propyl-1H-benzimidazole-2-thiol and other benzimidazole derivatives could include further exploration of their potential as corrosion inhibitors . Additionally, their potential for use in other applications, such as in the development of new drugs or as ligands in coordination chemistry, could also be explored .

特性

IUPAC Name |

3-propyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFRACXOYNCLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353845 |

Source

|

| Record name | 1-propyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-benzimidazole-2-thiol | |

CAS RN |

67624-25-3 |

Source

|

| Record name | 1-propyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)